

spectroscopic data for 2,2-Dimethylcyclopropanecarboxylic acid (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2,2-Dimethylcyclopropanecarboxylic acid

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Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of **2,2-Dimethylcyclopropanecarboxylic acid**. The strained three-membered ring and the presence of gem-dimethyl groups create a distinct and informative spectral landscape.

Expertise in Causality: The Cyclopropane Ring Effect

The cyclopropane ring possesses a unique electronic structure that generates a significant ring current effect when placed in a magnetic field. This effect strongly shields the protons attached to the ring, causing their signals to appear at an unusually high field (upfield) in the ^1H NMR spectrum, a region typically devoid of signals from other aliphatic protons.^{[1][2][3]} This phenomenon is a cornerstone for identifying cyclopropyl moieties.

^1H NMR Spectroscopy

The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule. For **2,2-Dimethylcyclopropanecarboxylic acid**, we anticipate four distinct proton signals. The gem-dimethyl groups are diastereotopic due to the chiral center at C1, rendering them chemically non-equivalent. The two methylene protons on the cyclopropane ring (C3) are also diastereotopic.

Table 1: Predicted ^1H NMR Data for **2,2-Dimethylcyclopropanecarboxylic acid**

Assigned Proton(s)	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-COOH	~12.0	Singlet, broad	-	1H
CH (C1)	~1.5 - 1.6	Doublet of Doublets (dd)	~4-8	1H
CH ₃ (syn to COOH)	~1.3	Singlet	-	3H
CH ₃ (anti to COOH)	~1.2	Singlet	-	3H
CH ₂ (C3, one H)	~0.9 - 1.0	Doublet of Doublets (dd)	~4-8	1H
CH ₂ (C3, another H)	~0.7 - 0.8	Doublet of Doublets (dd)	~4-8	1H

Note: Predicted values are based on data for analogous compounds like cyclopropanecarboxylic acid and its derivatives.^{[4][5]} The exact chemical shifts can vary with solvent and concentration.

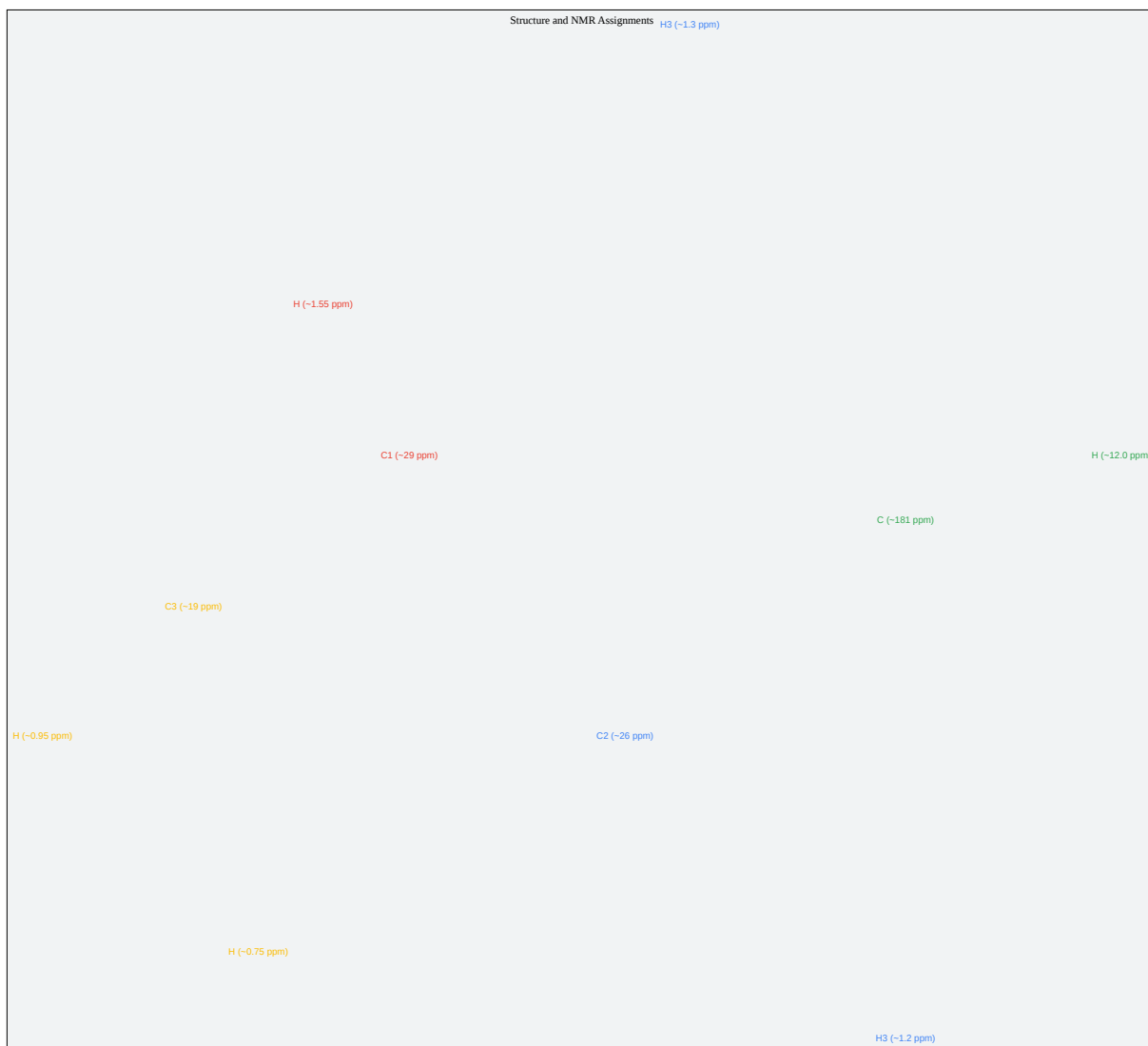
^{13}C NMR Spectroscopy

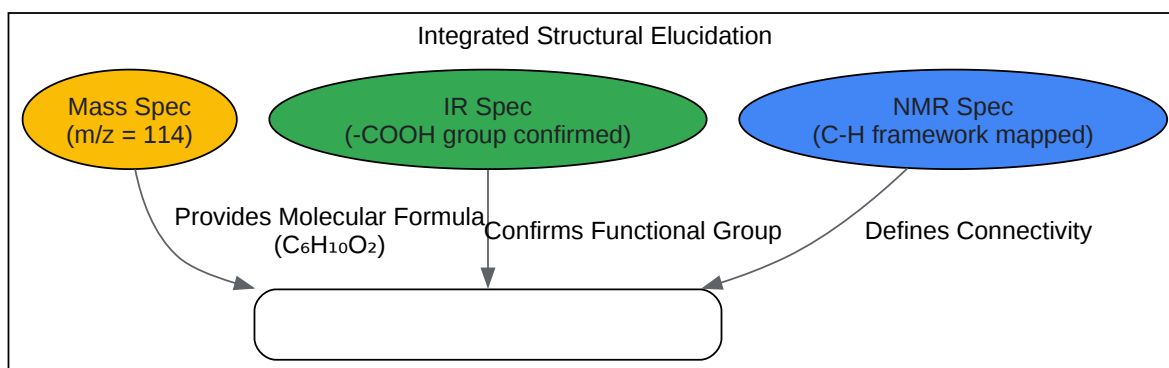
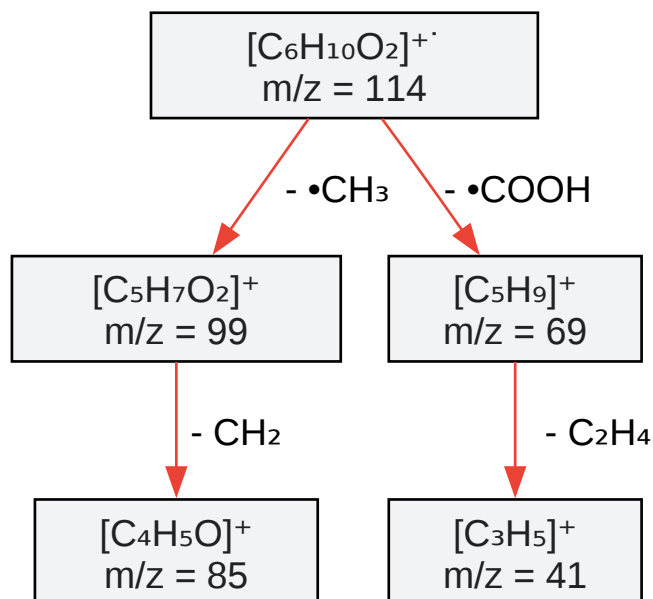
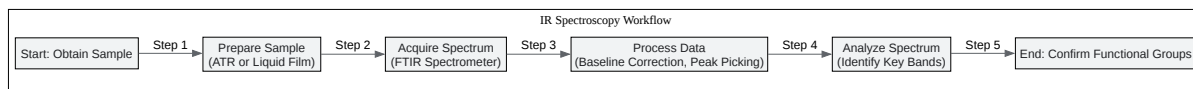
The ^{13}C NMR spectrum reveals the number of unique carbon environments. The symmetry of **2,2-Dimethylcyclopropanecarboxylic acid** results in five distinct signals. The cyclopropyl carbons are notably shielded, appearing at a higher field than typical sp^3 hybridized carbons.^[6]

Table 2: Predicted ^{13}C NMR Data for **2,2-Dimethylcyclopropanecarboxylic acid**

Assigned Carbon	Chemical Shift (δ , ppm)
C=O	~180-182
C1 (CH)	~28-30
C2 (Quaternary)	~25-27
CH ₃ (x2)	~20-24
C3 (CH ₂)	~18-20

Note: Predicted values based on data for cyclopropanecarboxylic acid and other substituted cyclopropanes.[\[7\]](#)[\[8\]](#)





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- To cite this document: BenchChem. [spectroscopic data for 2,2-Dimethylcyclopropanecarboxylic acid (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3025571#spectroscopic-data-for-2-2-dimethylcyclopropanecarboxylic-acid-nmr-ir-mass-spec>]

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